molecular formula C13H16N2O3 B2965142 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941957-51-3

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2965142
CAS No.: 941957-51-3
M. Wt: 248.282
InChI Key: ISZNSQYDFAXLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a substituted phenylacetamide derivative characterized by a 4-methoxy group and a 2-oxopyrrolidin-1-yl moiety at the 3-position of the aromatic ring. The compound shares structural motifs common in bioactive molecules, including an acetamide backbone and heterocyclic pyrrolidinone, which are often associated with central nervous system (CNS) activity or enzyme modulation .

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-10-5-6-12(18-2)11(8-10)15-7-3-4-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZNSQYDFAXLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are subsequently reduced . Another method involves the ozonation of N-Boc-protected derivatives followed by catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to specific receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-[3-(2-Oxopyrrolidin-1-yl)Phenyl]Acetamide (C12H14N2O2) : Key Difference: Lacks the 4-methoxy group present in the target compound.
  • N-[4-[(Phenylmethyl)Amino]Phenyl]Acetamide (C16H18N2O2) : Key Difference: Substitutes the pyrrolidinone with a benzylamino group. Impact: The benzylamino group introduces basicity and hydrogen-bonding capacity, which may enhance analgesic activity but reduce blood-brain barrier penetration compared to the pyrrolidinone-containing target compound .

Heterocyclic Additions

  • N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)Acetamide : Example: Compounds with acylated pyrrolidinone side chains. Impact: These derivatives exhibit enhanced GABAA receptor binding due to increased lipophilicity, whereas the target compound’s methoxy group may favor solubility over membrane permeability .
  • 2-(4-Methoxy-3-Methylphenyl)-N-[5-(5-Oxo-1-Phenylpyrrolidin-3-yl)-1,3,4-Oxadiazol-2-yl]Acetamide (C22H22N4O4) : Key Difference: Incorporates a 1,3,4-oxadiazole ring linked to the pyrrolidinone.

Analytical Characterization

  • Spectroscopy : All compounds are validated via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy to confirm regiochemistry and purity .
  • Crystallography : Structural analogs like 2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide reveal planar amide groups and intermolecular hydrogen bonding, influencing solid-state packing and solubility .

Pharmacological and Physicochemical Properties

Bioactivity Comparison

Compound Key Substituents Reported Activity Reference
Target Compound 4-OCH3, 3-pyrrolidinone Inferred CNS modulation (GABA/AMPA)
Compound 35 4-(4-Methylpiperazinyl)sulfonyl Analgesic (superior to paracetamol)
Compound 4s Trifluoromethylphenyl, pentyl Undisclosed (lipophilic profile)

Physicochemical Metrics

  • LogP : The target compound’s methoxy group likely reduces logP compared to lipophilic analogs like 4s (estimated logP >3.0), favoring aqueous solubility .
  • Molecular Weight : At ~268 g/mol, the target compound falls within Lipinski’s rule-of-five criteria, suggesting favorable oral bioavailability compared to bulkier analogs (e.g., C22H22N4O4 , MW 406.4) .

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H18N2O3C_{15}H_{18}N_{2}O_{3} and a molecular weight of approximately 278.31 g/mol. Its structure includes:

  • A methoxy group attached to a phenyl ring.
  • A pyrrolidinone moiety , which is essential for its biological interactions.

These structural features suggest that the compound may interact with various biological targets, influencing neurotransmitter systems and potentially modulating pain and mood regulation pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Neuropharmacological Effects

  • The compound shows promise in neuropharmacology, particularly in relation to anticonvulsant and neuroprotective activities. Its structural components suggest potential interactions with neurotransmitter receptors, which may influence neuronal signaling pathways.
  • Studies have indicated that similar compounds can modulate calcium signaling by interacting with the sigma-1 receptor , which plays a critical role in cellular survival and neurotransmitter modulation.

2. Enzyme Interaction

  • Preliminary investigations suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in neurotransmission. This implies potential therapeutic applications in treating conditions like depression, anxiety, and neurodegenerative diseases.

3. Anticancer Potential

  • The compound's unique structure may also confer anticancer properties, as similar compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolidinone moiety through cyclization reactions.
  • Substitution reactions to introduce the methoxy group onto the phenyl ring.
  • Acetylation to form the final acetamide structure.

Each step requires careful control of reaction conditions to maximize yield and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated neuroprotective effects in animal models of neurodegeneration, indicating potential for treating Alzheimer's disease.
Study 2Showed significant binding affinity to sigma receptors, enhancing calcium signaling pathways essential for neuronal health.
Study 3Investigated enzyme inhibition capabilities, revealing potential applications in cancer therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide and structurally related acetamide derivatives?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (e.g., Ugi reactions) using γ-aminobutyric acid (GABA) derivatives, aldehydes, and isocyanides. For example, analogous compounds like 2-(2-oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide were synthesized via Ugi reactions with yields ranging from 38% to 50% . Key steps include:

  • Condensation of GABA-derived intermediates with aldehydes.
  • Purification via column chromatography and recrystallization.
  • Structural validation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How is the structural integrity of this compound verified in synthetic workflows?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example:

  • 1^1H NMR : Peaks at δ 7.16–7.69 ppm (aromatic protons), δ 4.90 ppm (pyrrolidinone ring protons), and δ 2.14 ppm (acetyl group) are expected .
  • 13^13C NMR : Carbonyl signals (δ 168–170 ppm) confirm the acetamide and pyrrolidinone moieties .
  • HRMS or ESI/APCI(+) mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 347) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous acetamides (e.g., 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide ):

  • Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., CH2_2Cl2_2) .
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the phenyl ring .
  • Catalysis : Piperidine or DMAP accelerates condensation steps, as seen in the synthesis of 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (58% yield) .
  • Temperature Control : Low temperatures (-40°C to 0°C) minimize side reactions in aldehyde coupling steps .

Q. What strategies resolve contradictions in pharmacological data for pyrrolidinone-containing acetamides?

  • Methodological Answer :

  • Target Selectivity : For compounds showing dual activity (e.g., analgesic and anti-inflammatory), use kinase-binding assays (e.g., COX-2 inhibition) to clarify mechanisms .
  • Dose-Response Studies : Compare ED50_{50} values across models (e.g., inflammatory vs. neuropathic pain) to assess specificity .
  • Metabolic Stability : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to serotonin receptors (5-HT2A_{2A}) or GABAA_A channels .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates robust binding) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (%F > 30%) and blood-brain barrier penetration (logBB > 0.3) .

Q. What analytical techniques address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguishing methoxy vs. pyrrolidinone protons) .
  • X-ray Crystallography : Confirm stereochemistry of the pyrrolidinone ring (torsion angles ~120°) .
  • Isotopic Labeling : Use 15^{15}N-labeled intermediates to validate amide bond connectivity in HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.